Proven Critical Role in Potent C17,20-Lyase Inhibitors vs. Non-Fluorinated Analogs
In a study designing C17,20-lyase inhibitors for prostate cancer, the 5-fluoro substituent on the benzothiophene ring was identified as a 'key structural determinant' for in vivo efficacy [1]. Compounds featuring the 5-fluoro motif, derived from precursors like 5-fluoro-1-benzothiophene-4-carbaldehyde, achieved nanomolar enzyme inhibition (IC50 = 4–9 nM for compounds 9h, (S)-9i, and 9k). The non-fluorinated or differently substituted analogs failed to replicate this powerful and extended duration of action, directly linking the specific building block to the therapeutic outcome.
| Evidence Dimension | In vivo efficacy stemming from the 5-fluoro structural motif |
|---|---|
| Target Compound Data | Compounds derived from 5-F-benzothiophene building blocks achieve IC50 values of 4–9 nM |
| Comparator Or Baseline | Non-fluorinated or alternative halogen-substituted benzothiophene derivatives |
| Quantified Difference | The 5-fluoro group is qualitatively identified as the 'key structural determinant' for powerful in vivo efficacy, which is absent in comparators |
| Conditions | In vitro C17,20-lyase enzyme inhibition assay and subsequent in vivo efficacy models |
Why This Matters
This evidence directly links the procurement of this specific building block to a demonstrated outcome in a high-value therapeutic target, a link unsubstantiated for its non-fluorinated analog.
- [1] Bioorganic & Medicinal Chemistry (2004), 12(6), 1343-1357. C17,20-Lyase inhibitors I. Structure-based de novo design and SAR study of C17,20-lyase inhibitors. View Source
